1-(2-Methoxyphenyl)-2-phenoxyethanol chemical structure and properties
1-(2-Methoxyphenyl)-2-phenoxyethanol chemical structure and properties
An In-depth Technical Guide to 1-(2-Methoxyphenyl)-2-phenoxyethanol
This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)-2-phenoxyethanol, a molecule with significant potential as a scaffold and intermediate in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from structurally related analogues to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Identity
1-(2-Methoxyphenyl)-2-phenoxyethanol is an organic compound featuring a core ethanol backbone substituted with two distinct aromatic moieties. A 2-methoxyphenyl group is attached to the C1 position, and a phenoxy group is linked via an ether bond to the C2 position. This arrangement, containing a hydroxyl group, an ether linkage, and two aromatic rings, defines its chemical reactivity and potential for further functionalization.
Key Chemical Identifiers:
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IUPAC Name: 1-(2-methoxyphenyl)-2-phenoxyethanol
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Molecular Formula: C₁₅H₁₆O₃
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Molecular Weight: 244.29 g/mol
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Structural Analogue (Isomer): 1-(4-Methoxyphenyl)-2-phenoxyethanol[1]
Caption: A diagram illustrating the distinct functional groups of the target molecule.
Physicochemical Properties: An Inferential Analysis
Direct experimental data for 1-(2-Methoxyphenyl)-2-phenoxyethanol is not widely published. However, its properties can be inferred from its structure and comparison with related compounds like 2-Phenoxyethanol.
Table 1: Predicted and Analogue-Based Physicochemical Properties
| Property | Predicted Value / Analogue Data | Rationale / Source |
| Appearance | White to off-white crystalline solid | The increased molecular weight and aromaticity compared to 2-phenoxyethanol (an oily liquid) suggest a higher melting point, likely resulting in a solid state at room temperature.[2] |
| Melting Point | Not determined. Expected to be higher than 2-Phenoxyethanol (11-13 °C). | Increased molecular size and intermolecular forces. |
| Boiling Point | Not determined. Expected to be significantly higher than 2-Phenoxyethanol (247 °C). | Increased molecular weight.[2] |
| Solubility | Predicted to be soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water. | The molecule has both polar (hydroxyl) and nonpolar (two aromatic rings) character. The large nonpolar surface area will limit water solubility. 2-Phenoxyethanol is slightly soluble in water.[2][3] |
| Hydrogen Bond Donor | 1 (from the hydroxyl group) | Computed from structure.[1] |
| Hydrogen Bond Acceptor | 3 (from the three oxygen atoms) | Computed from structure.[1] |
Synthesis Protocol: A Plausible and Robust Approach
A logical and efficient method for synthesizing 1-(2-Methoxyphenyl)-2-phenoxyethanol is via the ring-opening of 2-methoxystyrene oxide with phenol. This method is a cornerstone of synthetic organic chemistry for creating β-alkoxy alcohols.
Causality in Experimental Design: The choice of a base is critical; it serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion required to attack the epoxide ring. The reaction is monitored by TLC to ensure the consumption of starting materials, preventing unnecessary heating that could lead to side products. The final purification by column chromatography is essential to isolate the target compound from unreacted starting materials and any potential regioisomeric byproducts.
Caption: A step-by-step workflow for the proposed synthesis of the title compound.
Detailed Step-by-Step Methodology:
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Phenoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF). Add phenol (1.1 equivalents) followed by the portion-wise addition of a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Stir the resulting suspension at room temperature for 30 minutes until hydrogen evolution ceases.
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Epoxide Addition: Add 2-methoxystyrene oxide (1.0 equivalent) dropwise to the reaction mixture via a syringe.
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Reaction: Heat the mixture to 70 °C and stir for 4-6 hours.
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Monitoring: Monitor the reaction's progress by TLC, eluting with a 3:1 mixture of hexane and ethyl acetate. Visualize spots using a UV lamp and potassium permanganate stain.
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Work-up: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.
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Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Applications and Research Opportunities
The molecular architecture of 1-(2-Methoxyphenyl)-2-phenoxyethanol makes it a valuable intermediate for further chemical synthesis. Its structural motifs are found in a range of bioactive molecules and functional materials.
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Scaffold for Medicinal Chemistry: The phenoxyethanol core is a known pharmacophore. For example, 2-phenoxyethanol itself is used as an antimicrobial preservative in cosmetics, pharmaceuticals, and vaccines.[2][4][5] The presence of the methoxyphenyl group, a common feature in CNS-active drugs, suggests that derivatives could be synthesized and screened for various pharmacological activities.
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Intermediate for Beta-Blockers: The related structure, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is a key intermediate in the synthesis of β-adrenoblockers like Ranolazine.[6] This highlights the potential of the title compound as a precursor for analogous cardiovascular drugs.
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Building Block for Materials Science: Aromatic ethers are often used in the development of high-performance polymers and resins. The hydroxyl group on this molecule provides a reactive handle for polymerization or incorporation into other material backbones.
Safety and Handling: A Precautionary Approach
No specific toxicological data exists for 1-(2-Methoxyphenyl)-2-phenoxyethanol. Therefore, it must be handled with care, assuming it may possess hazards similar to or greater than its structural analogue, 2-phenoxyethanol. The following guidance is based on data for 2-phenoxyethanol (CAS 122-99-6).
GHS Hazard Classification (for 2-Phenoxyethanol):
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]
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Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage/irritation.[3][7][8]
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Specific target organ toxicity (single exposure, Category 3): May cause respiratory irritation.[3][8]
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]
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Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.[7][9][10]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[3][8]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[3][7]
This guide provides a foundational framework for understanding, synthesizing, and safely handling 1-(2-Methoxyphenyl)-2-phenoxyethanol. Further experimental validation of its properties and biological activities is a promising area for future research.
References
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Farnell. (2023, March 16). Safety data sheet: Flux en gel – F42202. Retrieved from [Link]
- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
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American Chemical Society. (2023, May 1). 2-Phenoxyethanol. Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-PHENOXYETHANOL. Retrieved from [Link]
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Börlind GmbH. (n.d.). Phenoxyethanol. Retrieved from [Link]
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New Drug Approvals. (2016, December 1). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Retrieved from [Link]
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Maha Asia. (2025, August 14). Phenoxyethanol: What It Is, Benefits & Applications. Retrieved from [Link]
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Grand Ingredients. (n.d.). Phenoxyethanol Systems in Cosmetics: Safe Preservation. Retrieved from [Link]
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